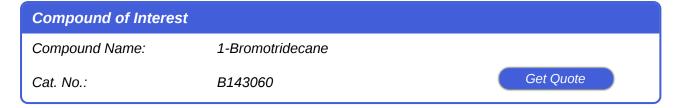


# Efficacy of 1-Bromotridecane in Comparison to Other Alkyl Bromides: A Comprehensive Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **1-bromotridecane** and other nalkyl bromides with varying chain lengths. The analysis is supported by experimental data from peer-reviewed literature, focusing on their application in chemical synthesis and their resulting biological activity.

## **Executive Summary**

The reactivity and efficacy of 1-bromoalkanes are significantly influenced by the length of their alkyl chain. In nucleophilic substitution reactions, such as the synthesis of quaternary ammonium salts (QAS), shorter chain alkyl bromides tend to exhibit faster reaction kinetics. However, in terms of biological activity, particularly antimicrobial efficacy of the resulting QAS, an optimal chain length is often observed, typically in the medium to long-chain range (C10-C16). **1-Bromotridecane**, with its thirteen-carbon chain, is a key intermediate in the synthesis of surfactants and pharmacologically active molecules, and its performance is best understood within the context of the homologous series of 1-bromoalkanes.

# Data Presentation: Physicochemical and Efficacy Comparison

The following tables summarize key physicochemical properties and comparative efficacy data for **1-bromotridecane** and other selected **1-bromoalkanes**.



Table 1: Physicochemical Properties of 1-Bromoalkanes



Alkyl Bromid e	CAS Number	Molecul ar Formula	Molecul ar Weight ( g/mol )	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 25°C)	Refracti ve Index (n20/D)
1- Bromobu tane	109-65-9	C4H9Br	137.02	101.3	-112	1.276	1.440
1- Bromohe xane	111-25-1	C6H13Br	165.07	155-157	-85	1.176	1.448
1- Bromooct ane	111-83-1	C8H17Br	193.12	201	-55	1.118	1.452
1- Bromode cane	111-83-1	C10H21 Br	221.18	238	-34	1.066	1.456
1- Bromodo decane	143-15-7	C12H25 Br	249.23	134-135 (6 mmHg)	-9.5	1.038	1.458
1- Bromotri decane	765-09-3	C13H27 Br	263.26	148-150 (10 mmHg) [1]	4-7[1]	1.03[1]	1.459[1]
1- Bromotet radecane	111-83-1	C14H29 Br	277.29	153-154 (5 mmHg)	5-6	1.023	1.460
1- Bromohe xadecan e	112-82-3	C16H33 Br	305.34	185-187 (10 mmHg)	18	0.990	1.461
1- Bromooct	112-89-0	C18H37 Br	333.39	210 (15 mmHg)	28-30	0.908	1.462







adecane

Table 2: Comparative Efficacy in Synthesis and Biological Activity



Alkyl Bromide Chain Length	Application	Efficacy Metric	Observed Trend/Value	Citation(s)
C4, C6, C8, C10	Quaternization of Pyridine-4- aldoxime	Reaction Yield	Yields ranged from 49-59%, with no clear trend with chain length in this range.	[2]
C8, C12, C14, C16, C18	Synthesis of N-methyl-N-R-N,N-bis(2-hydroxyethyl) ammonium bromides	Antibacterial Activity (vs. E. coli, S. aureus, B. subtilis)	C12QAS showed the best antibacterial ability.	[3]
C10-C14	Synthesis of Quaternary Heteronium Salts	Antibacterial Activity (vs. S. aureus)	Optimal alkyl chain lengths for antibacterial activity were observed between C10 and C14.	[4]
C12, C14, C16	Synthesis of Quaternary Ammonium Salts	Antimicrobial Activity (vs. Gram-positive bacteria and yeasts)	Highest biocidal activity is exhibited by QASs with 12-14 carbon chains.	[5]
C14, C16	Synthesis of Quaternary Ammonium Salts	Antimicrobial Activity (vs. Gram-negative bacteria)	QASs with 14-16 carbon chains are most effective against Gram-negative bacteria.	[5]
C12, C14, C16, C18	Synthesis of Quaternary	Antibacterial Efficacy	Antibacterial potency	[6]



Ammonium Methacrylates increased with increasing chain length up to C16.

# Experimental Protocols Synthesis of Quaternary Ammonium Salts (Menschutkin Reaction)

This protocol describes the general procedure for the synthesis of quaternary ammonium salts from a tertiary amine and a 1-bromoalkane.

#### Materials:

- Tertiary amine (e.g., N-methyldiethanolamine, triethylamine)
- 1-Bromoalkane (e.g., **1-bromotridecane**, 1-bromododecane)
- Solvent (e.g., ethanol, acetonitrile, or solvent-free)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser (if refluxing)
- Nitrogen or argon gas inlet (optional, for inert atmosphere)

#### Procedure:

- In a clean, dry round-bottom flask, dissolve the tertiary amine in the chosen solvent. If performing the reaction solvent-free, directly add the tertiary amine to the flask.[7]
- Add the 1-bromoalkane to the reaction mixture. A slight molar excess of the alkyl bromide may be used.[7]



- Stir the reaction mixture at a controlled temperature. Reaction temperatures can range from room temperature to elevated temperatures (e.g., 70-130°C), depending on the reactivity of the substrates.[6][7]
- The reaction time can vary from a few hours to over 24 hours.[6][7] Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Upon completion, the product may precipitate out of the solution, especially if a non-polar solvent is used for washing. If the product is soluble, the solvent can be removed under reduced pressure.
- Purify the resulting quaternary ammonium salt by recrystallization or precipitation from a suitable solvent system (e.g., addition of diethyl ether or hexane to an ethanol solution).
- Dry the purified product under vacuum to remove any residual solvent.
- Characterize the final product using techniques such as FTIR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure and purity.[3]

# Mandatory Visualization Reaction Pathway for the Synthesis of Quaternary Ammonium Salts

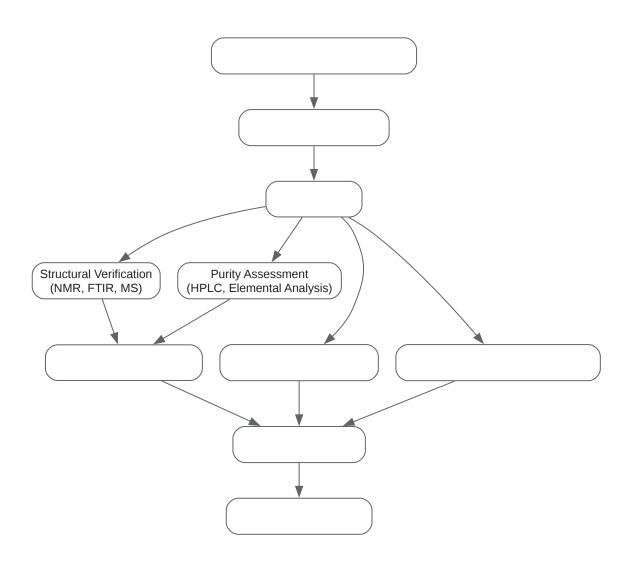
The synthesis of quaternary ammonium salts from 1-bromoalkanes and tertiary amines typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, also known as the Menschutkin reaction.[8] The following diagram illustrates this reaction pathway.

Caption: SN2 mechanism for the synthesis of a quaternary ammonium salt.

## **Experimental Workflow for Comparative Analysis**

The following diagram outlines a typical workflow for comparing the efficacy of different alkyl bromides in a specific application.





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Caption: Workflow for comparing the efficacy of different alkyl bromides.



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